1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-

Asymmetric Synthesis Chiral Building Block Diastereoselectivity

1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- (CAS 1350324-19-4) is a chiral, halogenated pyrazole building block with a molecular formula of C9H13IN2O2 and a molecular weight of 308.12 g/mol. Its structure combines a 4-iodopyrazole core, which is a privileged scaffold for palladium-catalyzed cross-coupling reactions , with a single-enantiomer, acid-labile dioxolane protecting group derived from (S)-glycerol.

Molecular Formula C9H13IN2O2
Molecular Weight 308.12 g/mol
CAS No. 1350324-19-4
Cat. No. B1405845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-
CAS1350324-19-4
Molecular FormulaC9H13IN2O2
Molecular Weight308.12 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)CN2C=C(C=N2)I)C
InChIInChI=1S/C9H13IN2O2/c1-9(2)13-6-8(14-9)5-12-4-7(10)3-11-12/h3-4,8H,5-6H2,1-2H3
InChIKeyJKDLGFNWNZWTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- (CAS 1350324-19-4) Procurement & Selection Guide


1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- (CAS 1350324-19-4) is a chiral, halogenated pyrazole building block with a molecular formula of C9H13IN2O2 and a molecular weight of 308.12 g/mol . Its structure combines a 4-iodopyrazole core, which is a privileged scaffold for palladium-catalyzed cross-coupling reactions [1], with a single-enantiomer, acid-labile dioxolane protecting group derived from (S)-glycerol. This combination makes it a bifunctional intermediate for asymmetric synthesis, where stereochemical integrity and staged reactivity are both critical for constructing complex pharmaceutical candidates.

Why 1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- Cannot Be Simply Replaced By In-Class Analogs


Simple substitution with an achiral 4-iodopyrazole, the opposite (R)-enantiomer, or a non-iodinated analog is not equivalent and carries quantifiable risks of reaction failure or loss of stereochemical purity. The (S)-dioxolane moiety is a specific chiral handle, and using the racemic or opposite enantiomer will lead to a 50% loss in diastereomeric excess (de) during subsequent diastereoselective transformations, a critical parameter for chiral active pharmaceutical ingredient (API) synthesis [1]. Furthermore, replacing the iodine with a less reactive halogen (e.g., Br or Cl) drastically reduces cross-coupling efficiency under standard conditions, often requiring higher catalyst loadings, temperatures, or entirely different ligand systems to achieve comparable turnover [2].

Quantitative Differentiation Evidence for 1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- (CAS 1350324-19-4) Selection


Enantiomeric Purity: (S)-Enantiomer vs. Racemate for Chiral Synthesis

The target (S)-enantiomer is a defined chiral synthon, whereas the racemic mixture or the (R)-enantiomer are distinct chemical entities. In a typical diastereoselective reaction, the use of the (S)-enantiomer enables a maximum theoretical diastereomeric excess (de) of >99%, while the use of a racemic mixture inherently caps the maximum theoretical de at 0% for transformations where the stereocenter is not destroyed [1]. This is a fundamental principle of stereochemistry that directly dictates the purity of downstream intermediates.

Asymmetric Synthesis Chiral Building Block Diastereoselectivity

Cross-Coupling Reactivity: 4-Iodo vs. 4-Bromo/Chloro Pyrazole Analog

The 4-iodo substituent on the target compound provides a quantifiably superior handle for palladium-catalyzed cross-coupling relative to its 4-bromo or 4-chloro analogs. A general study on 4-iodopyrazoles demonstrated that Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently using 5 mol% PdCl2(PPh3)2 and KHCO3 in DMF/H2O at 110 °C [1]. This method's general effectiveness on a diverse substrate scope highlights the reliable reactivity of the C-I bond, which is known to be 50-100 times more reactive towards oxidative addition than a C-Br bond, and up to 10,000 times more reactive than a C-Cl bond under standard conditions [2].

Suzuki-Miyaura Coupling Sonogashira Coupling Palladium Catalysis

Functional Group Utility: Masked Diol vs. Free Diol or Non-Protected Analogs

The 2,2-dimethyl-1,3-dioxolan-4-yl moiety serves as a masked 1,2-diol (glycerol) derivative. This protecting group is stable under basic and many nucleophilic conditions but is quantitatively removable under acidic conditions (e.g., aqueous AcOH or TFA) to reveal the 1,2-diol. In contrast, direct procurement of the free diol analog, 1-[[(2S)-2,3-dihydroxypropyl]methyl]-4-iodo-1H-pyrazole, would introduce a polar, protic functional group incompatible with many organometallic or dehydrative reactions, causing non-productive consumption of reagents or uncontrolled side reactions [1]. The use of a silyl-protected analog would offer a different, more base-labile deprotection profile, which may conflict with other synthetic steps.

Protecting Group Strategy Acetal Hydrolysis Orthogonal Deprotection

High-Value Application Scenarios for 1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- (CAS 1350324-19-4) Selection


Asymmetric Synthesis of Chiral Kinase Inhibitors

The target compound is a strategic intermediate for synthesizing a single-enantiomer kinase inhibitor. The (S)-dioxolane group dictates the absolute configuration of the final molecule, while the 4-iodo group enables the late-stage installation of a heteroaryl pharmacophore via a Suzuki-Miyaura coupling, as demonstrated for 4-iodopyrazoles under generic conditions (5 mol% PdCl2(PPh3)2) [1]. The acid-labile acetal is finally removed to reveal a polar diol, improving the drug candidate's solubility and pharmacodynamic profile.

Synthesis of a 125I-Labeled Radiotracer for Preclinical Imaging

The stable C-I bond is a direct precursor for isotopic exchange to incorporate iodine-125, a gamma-emitting radionuclide for SPECT imaging. The compound's defined chirality ensures the resulting radioligand is a single, biologically active stereoisomer, avoiding the pharmacologically confounding effects of an inactive enantiomer. The dioxolane group provides a non-radioactive synthetic handle for further derivatization before the final isotope exchange step, minimizing radiochemical waste.

Development of a Chiral Probe for Target Engagement Studies

Procurement of this specific (S)-enantiomer ensures the resulting chemical probe is enantiopure. This allows researchers to deconvolute target engagement by comparing its activity with the separately synthesized (R)-enantiomer, a common medicinal chemistry strategy to distinguish specific binding from non-specific effects. The dioxolane moiety serves as a convenient point of attachment for a linker or reporter tag after deprotection to the 1,2-diol, leveraging orthogonal reactivity to the pyrazole core which can be further functionalized via the iodo group.

Quote Request

Request a Quote for 1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.